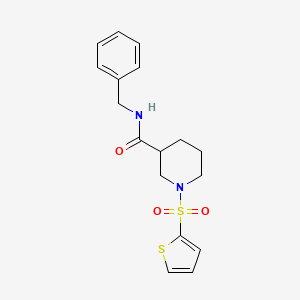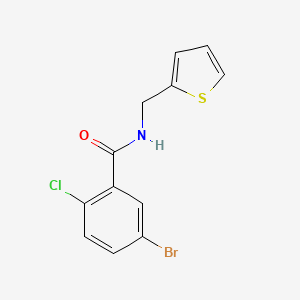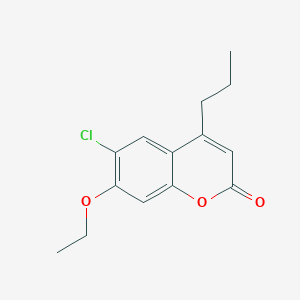
6-chloro-7-ethoxy-4-propyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-7-ethoxy-4-propyl-2H-chromen-2-one is a synthetic compound that belongs to the class of flavonoids. It is also known as CPEC and has been extensively studied for its potential therapeutic applications. This compound is synthesized using various methods and has been found to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 6-chloro-7-ethoxy-4-propyl-2H-chromen-2-one is not fully understood. However, studies have suggested that it may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been found to activate the Nrf2/ARE pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
6-chloro-7-ethoxy-4-propyl-2H-chromen-2-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory genes. Additionally, this compound has been found to modulate the expression of genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-chloro-7-ethoxy-4-propyl-2H-chromen-2-one in lab experiments is its ability to exhibit multiple activities. This compound can be used to study the mechanisms of cancer cell growth, oxidative stress, and inflammation. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability.
Orientations Futures
There are several future directions for research on 6-chloro-7-ethoxy-4-propyl-2H-chromen-2-one. One potential direction is to study its potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Another direction is to explore its mechanism of action and identify the molecular targets involved in its activity. Additionally, further research is needed to optimize the synthesis of this compound and improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 6-chloro-7-ethoxy-4-propyl-2H-chromen-2-one can be achieved using different methods. One of the commonly used methods involves the reaction of 7-ethoxy-4-propylcoumarin with thionyl chloride and chloroacetyl chloride. The reaction is carried out in the presence of anhydrous aluminum chloride as a catalyst. The resulting product is then treated with sodium ethoxide to yield 6-chloro-7-ethoxy-4-propyl-2H-chromen-2-one.
Applications De Recherche Scientifique
6-chloro-7-ethoxy-4-propyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antioxidant, anti-inflammatory, and antiviral activities. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. It has also been found to protect cells from oxidative stress and reduce inflammation.
Propriétés
IUPAC Name |
6-chloro-7-ethoxy-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO3/c1-3-5-9-6-14(16)18-12-8-13(17-4-2)11(15)7-10(9)12/h6-8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEFIEVOXDZUKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-7-ethoxy-4-propyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5722483.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide](/img/structure/B5722488.png)
![N-[4-(propionylamino)phenyl]-1-naphthamide](/img/structure/B5722489.png)
![benzyl [(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5722493.png)
![7-(2-furylmethyl)-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5722497.png)

![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5722520.png)

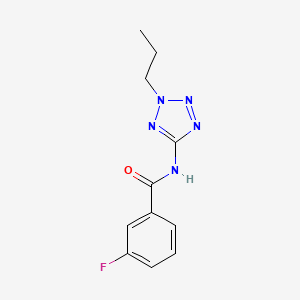
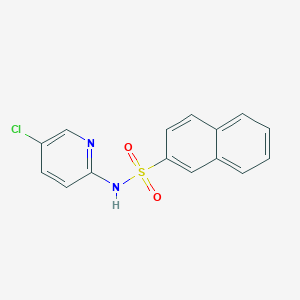
![6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5722545.png)
![methyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5722554.png)
